Cas no 1254033-51-6 (methyl 3-amino-2-methyl-2-phenylpropanoate)

methyl 3-amino-2-methyl-2-phenylpropanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-amino-2-methyl-2-phenylpropanoate
- methyl3-amino-2-methyl-2-phenylpropanoate
- Benzeneacetic acid, α-(aminomethyl)-α-methyl-, methyl ester
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- インチ: 1S/C11H15NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3
- InChIKey: YOOMBTZPWPECKZ-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)(C1C=CC=CC=1)CN)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 200
- XLogP3: 1.2
- トポロジー分子極性表面積: 52.3
methyl 3-amino-2-methyl-2-phenylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-172476-0.05g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 0.05g |
$660.0 | 2023-09-20 | ||
Enamine | EN300-172476-0.5g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 0.5g |
$754.0 | 2023-09-20 | ||
Enamine | EN300-172476-2.5g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 2.5g |
$1539.0 | 2023-09-20 | ||
Enamine | EN300-172476-10g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 10g |
$3376.0 | 2023-09-20 | ||
Enamine | EN300-172476-10.0g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 10g |
$3376.0 | 2023-06-04 | ||
Enamine | EN300-172476-0.25g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 0.25g |
$723.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036080-1g |
Methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 95% | 1g |
¥3808.0 | 2023-04-04 | |
Enamine | EN300-172476-0.1g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 0.1g |
$691.0 | 2023-09-20 | ||
Enamine | EN300-172476-5g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 5g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-172476-1g |
methyl 3-amino-2-methyl-2-phenylpropanoate |
1254033-51-6 | 1g |
$785.0 | 2023-09-20 |
methyl 3-amino-2-methyl-2-phenylpropanoate 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
methyl 3-amino-2-methyl-2-phenylpropanoateに関する追加情報
Recent Advances in the Application of Methyl 3-amino-2-methyl-2-phenylpropanoate (CAS: 1254033-51-6) in Chemical Biology and Pharmaceutical Research
Methyl 3-amino-2-methyl-2-phenylpropanoate (CAS: 1254033-51-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel drugs targeting neurological disorders and inflammatory diseases. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug discovery.
One of the most notable advancements in the study of methyl 3-amino-2-methyl-2-phenylpropanoate is its application in the synthesis of gamma-aminobutyric acid (GABA) analogs. GABA is a critical neurotransmitter involved in the regulation of neuronal excitability, and its analogs have been extensively investigated for their potential in treating anxiety, epilepsy, and other neurological conditions. Recent research has demonstrated that methyl 3-amino-2-methyl-2-phenylpropanoate serves as a versatile building block for the preparation of GABAergic compounds with enhanced pharmacological profiles. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported the successful synthesis of a series of GABA analogs using this compound, which exhibited improved blood-brain barrier penetration and reduced side effects compared to existing therapeutics.
In addition to its role in GABA analog synthesis, methyl 3-amino-2-methyl-2-phenylpropanoate has also been explored for its anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) investigated the compound's ability to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers found that derivatives of methyl 3-amino-2-methyl-2-phenylpropanoate exhibited selective COX-2 inhibition, suggesting their potential as lead compounds for the development of new anti-inflammatory drugs with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthetic versatility of methyl 3-amino-2-methyl-2-phenylpropanoate has also been a focus of recent research. A study in Organic Letters (2023) described an efficient and scalable method for the enantioselective synthesis of this compound using asymmetric hydrogenation. This advancement is particularly significant for the pharmaceutical industry, as it enables the production of enantiomerically pure forms of the compound, which are often required for drug development due to their distinct biological activities. The study reported a high yield (over 90%) and excellent enantiomeric excess (ee > 99%), making this method highly attractive for industrial applications.
Despite these promising developments, challenges remain in the optimization of methyl 3-amino-2-methyl-2-phenylpropanoate-based therapeutics. For example, researchers have noted the need for further pharmacokinetic and toxicological studies to fully assess the safety and efficacy of derivatives derived from this compound. Additionally, the development of more efficient synthetic routes to reduce production costs and environmental impact is an ongoing area of investigation. Nevertheless, the recent progress in understanding and applying methyl 3-amino-2-methyl-2-phenylpropanoate underscores its potential as a valuable tool in chemical biology and drug discovery.
In conclusion, methyl 3-amino-2-methyl-2-phenylpropanoate (CAS: 1254033-51-6) continues to attract attention in the scientific community for its diverse applications in medicinal chemistry. From its role in the synthesis of GABA analogs to its anti-inflammatory properties and advancements in enantioselective synthesis, this compound represents a promising avenue for the development of novel therapeutics. Future research will likely focus on addressing the remaining challenges and expanding the scope of its applications, paving the way for new breakthroughs in the treatment of neurological and inflammatory diseases.
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